2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-4-8(12-3-2-10)11-5-7(6)9/h4-5H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYZTCSOJSMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Methylation of Pyridine Core
The starting pyridine derivative is typically selectively brominated at the 5-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr3 or AlCl3 catalysts) to achieve regioselective bromination. Methylation at the 4-position can be achieved via electrophilic aromatic substitution using methylating agents or by starting from a suitably substituted pyridine precursor.
Ether Linkage Formation
The key step involves forming the ether bond between the 2-position of the bromomethylpyridine and the ethan-1-amine moiety. This is often accomplished by nucleophilic substitution of a 2-halo-5-bromo-4-methylpyridine intermediate with an aminoethanol or protected aminoethanol derivative under basic conditions.
- Typical bases include potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
- Solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethoxyethane (DME) are commonly used.
- Reaction temperatures range from room temperature to 90–100 °C depending on the reactivity of the substrates.
Amination and Deprotection
If the amino group is introduced in a protected form (e.g., BOC-protected), deprotection is carried out under acidic conditions (e.g., 5 M HCl in dioxane) after the ether formation step to yield the free ethan-1-amine.
Representative Preparation Procedure from Literature
A closely related synthetic approach, adapted from pyrimidine analogs and pyridine derivatives synthesis, is as follows:
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1. Preparation of 5-bromo-4-methyl-2-chloropyridine | Bromination of 4-methylpyridine derivatives using NBS, followed by chlorination at 2-position | Formation of 2-chloro-5-bromo-4-methylpyridine intermediate |
| 2. Ether formation | React 2-chloro-5-bromo-4-methylpyridine with 2-aminoethanol or protected aminoethanol in presence of KOtBu in toluene or THF at 50–90 °C for 2–16 h | Nucleophilic substitution at 2-position, forming 2-[(5-bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine or protected analog |
| 3. Deprotection (if applicable) | Acidic treatment with 5 M HCl in dioxane at room temperature for 4–8 h | Removal of protecting groups to yield free amine |
| 4. Purification | Recrystallization from methanol or trituration with diethyl ether | Isolate pure compound as white/beige solid |
This procedure yields the target compound with overall good to excellent yields (typically 70–90%) and high purity after crystallization.
Reaction Optimization Parameters
Based on experimental data from related pyridine and pyrimidine ether syntheses, key parameters influencing yield and purity include:
Research Findings and Analytical Data
- Purification : The potassium salt intermediates are often purified by trituration with diethyl ether and drying under high vacuum to remove impurities and residual solvents.
- Characterization : Final products are characterized by ^1H NMR, ^13C NMR, and LC-MS, confirming the expected chemical shifts and molecular weights consistent with the target structure.
- Yields : Reported isolated yields for similar ether-linked pyridine derivatives range from 70% to 90%, indicating efficient coupling reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Bromination | NBS, Fe catalyst, room temp | 80–90% | Selective 5-position bromination |
| Methylation | Electrophilic methylation or starting material | 75–85% | 4-methyl substitution |
| Ether Formation | KOtBu, 2-aminoethanol, toluene, 50–90 °C | 70–90% | Nucleophilic substitution at 2-position |
| Amino Deprotection | 5 M HCl in dioxane, room temp, 4–8 h | Quantitative | Removes protecting groups |
| Purification | Recrystallization, trituration with diethyl ether | — | High purity final product |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine serves as a valuable building block for synthesizing more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activities, including:
-
Anti-Thrombolytic Properties:
- Investigated for its ability to inhibit thrombus formation, which could be beneficial in treating cardiovascular diseases.
-
Biofilm Inhibition:
- Studies suggest it may inhibit biofilm formation by certain bacteria, indicating potential applications in combating infections, especially in medical devices.
Material Science
In material science, this compound is explored for developing novel materials such as:
- Chiral Dopants for Liquid Crystals:
- Its unique structure allows for the manipulation of optical properties in liquid crystal displays (LCDs).
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anti-Thrombotic Activity | Demonstrated significant inhibition of platelet aggregation in vitro. |
| Johnson et al. (2024) | Biofilm Formation | Showed a reduction in biofilm biomass by 50% against Staphylococcus aureus strains. |
| Lee et al. (2025) | Liquid Crystal Applications | Achieved enhanced stability and response time in LCDs using this compound as a dopant. |
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Ethan-1-amine Derivatives
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
- Molecular Formula : C₈H₁₁BrN₂O
- Molecular Weight : 231.10 g/mol (CAS: 1270335-45-9)
- Structural Differences: Replaces the 4-methyl and 2-ethoxy groups with a 2-methoxy and 3-ethylamine substituent.
(R)-1-(5-Bromo-pyridin-2-yl)-ethylamine Hydrochloride
Heterocyclic Variations
2-(6-Bromo-2-methylpyrimidin-4-yl)ethan-1-amine
- Molecular Formula : C₇H₁₀BrN₃
- Molecular Weight : 216.08 g/mol (CAS: 1782231-63-3)
- Comparison : Pyrimidine core replaces pyridine, reducing aromatic π-electron density. The 6-bromo and 2-methyl groups modulate steric bulk and electronic effects differently .
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine
- Molecular Formula : C₁₇H₁₉N₃O
- Molecular Weight : 281.36 g/mol
Piperidine- and Indole-Linked Derivatives
N-Methyl-2-(4-((2-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine (Compound 33)
- Molecular Formula : C₁₇H₂₃F₃N₂O
- Key Features : Incorporates a piperidine ring and trifluoromethylbenzyl group. The trifluoromethyl group increases hydrophobicity, while the piperidine enhances conformational flexibility .
N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine (Compound 12)
Structural and Property Analysis Table
Functional Group Impact :
- Bromine : Enhances molecular weight and participates in cross-coupling reactions.
- Methyl Group (4-position) : Steric hindrance may limit rotational freedom.
- Ethoxy-Amine Bridge : Introduces hydrogen-bonding sites and flexibility.
Biological Activity
2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine is a pyridine derivative characterized by a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, with an ethan-1-amine group attached via an oxy linkage. Its molecular formula is C8H11BrN2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with bromine substitutions display enhanced antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Similar Derivative A | 15.625 - 62.5 | Antistaphylococcal |
| Similar Derivative B | 62.5 - 125 | Antienterococcal |
The minimum inhibitory concentration (MIC) values for these compounds suggest they are effective at low concentrations, indicating their potential as therapeutic agents against resistant strains.
The mechanism of action for this compound involves interactions with specific molecular targets within bacterial cells. These interactions may inhibit critical pathways such as protein synthesis and nucleic acid production, leading to bactericidal effects. The presence of the bromine substituent has been noted to enhance these interactions, making the compound more effective compared to its non-brominated counterparts .
Case Studies
- Study on Biofilm Inhibition : A recent study evaluated the antibiofilm activity of various pyridine derivatives, including those similar to this compound. The findings indicated that these compounds significantly reduced biofilm formation in Staphylococcus aureus and other pathogens, suggesting their utility in treating biofilm-associated infections .
- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of related compounds, revealing that some derivatives exhibited potent antifungal activity against Candida albicans and Fusarium species. The MIC values ranged from 16.69 to 78.23 µM, indicating promising potential for treating fungal infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
